6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 82924-85-4
Cat. No.: VC6825250
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82924-85-4 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.71 |
| IUPAC Name | 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H |
| Standard InChI Key | HJZZVVJCAXPAQA-UHFFFAOYSA-N |
| SMILES | CC1C2=C(CCN1)C=C(C=C2)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a bicyclic amine featuring a methoxy group at the 6-position and a methyl group at the 1-position of the tetrahydroisoquinoline backbone. Its IUPAC name is 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, reflecting the substituents’ positions and the hydrochloride salt form.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 82924-85-4 |
| Molecular Formula | |
| Molecular Weight | 213.71 g/mol |
| IUPAC Name | 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride |
| Solubility | Likely soluble in polar solvents (e.g., water, methanol) due to hydrochloride salt form |
The compound’s structure is characterized by a partially saturated isoquinoline ring system, which confers rigidity and influences its interaction with biological targets.
Synthesis and Production Methods
Conventional Synthetic Routes
Synthesis typically begins with simpler isoquinoline precursors, employing methylation and methoxylation steps to introduce substituents. For example:
-
Starting Material: 2-(3-Methoxyphenyl)ethylamine or analogous phenylethylamine derivatives.
-
Cyclization: Pictet-Spengler condensation with formaldehyde or other aldehydes forms the tetrahydroisoquinoline core .
-
Methylation: Introduction of the 1-methyl group via alkylating agents like methyl iodide.
-
Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt.
Key Reaction Conditions:
-
Catalyst: Acidic conditions (e.g., HCl, acetic acid).
-
Temperature: Mild heating (50–80°C).
Comparative Analysis with Structural Analogs
6-Methoxy vs. 5-Methoxy Derivatives
While 5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (5-MeO-THIQ·HCl) shares the same molecular formula (), the positional isomerism of the methoxy group alters biological activity. For example:
-
Receptor Affinity: 5-MeO-THIQ·HCl shows distinct binding profiles at adrenergic receptors compared to 6-substituted analogs.
Dimethoxy-Substituted Derivatives
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives exhibit enhanced anti-inflammatory activity, with one study reporting 3.3-fold greater potency than diclofenac sodium in rodent models. This highlights the importance of methoxy group positioning in pharmacological efficacy.
Future Research Directions and Applications
Synthetic Chemistry Advancements
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume